[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride
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Overview
Description
[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride is a chemical compound with a unique structure that includes a thiophene ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Ring: This step often involves the use of thiophene derivatives and coupling reactions.
Methanol Addition: The methanol group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol
- [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrobromide
- [(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydroiodide
Uniqueness
[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride is unique due to its specific hydrochloride salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C9H14ClNOS |
---|---|
Molecular Weight |
219.73 g/mol |
IUPAC Name |
[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NOS.ClH/c11-5-8-3-10-4-9(8)7-1-2-12-6-7;/h1-2,6,8-11H,3-5H2;1H/t8-,9-;/m0./s1 |
InChI Key |
UQLVKSZJIMTXGK-OZZZDHQUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CSC=C2)CO.Cl |
Canonical SMILES |
C1C(C(CN1)C2=CSC=C2)CO.Cl |
Origin of Product |
United States |
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